2H-1-Benzopyran-2-one, 7-(diethylamino)-

Catalog No.
S598815
CAS No.
20571-42-0
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-1-Benzopyran-2-one, 7-(diethylamino)-

CAS Number

20571-42-0

Product Name

2H-1-Benzopyran-2-one, 7-(diethylamino)-

IUPAC Name

7-(diethylamino)chromen-2-one

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c1-3-14(4-2)11-7-5-10-6-8-13(15)16-12(10)9-11/h5-9H,3-4H2,1-2H3

InChI Key

QXAMGWKESXGGNV-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC(=O)O2

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC(=O)O2

Chemical Identity

2H-1-Benzopyran-2-one, 7-(diethylamino)-, also known as 7-Diethylaminocoumarin, is a molecule belonging to the class of coumarins. Coumarins are a group of naturally occurring plant secondary metabolites known for their diverse biological activities []. 7-Diethylaminocoumarin has the chemical formula C13H15NO2 and CAS registry number 20571-42-0 [].

Analytical Techniques

Due to its specific structure, 7-Diethylaminocoumarin can be analyzed using various chromatographic techniques. Research by SIELC Technologies describes a method for analyzing 7-Diethylaminocoumarin using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid. This method offers simple conditions and scalability, making it suitable for isolating impurities and pharmacokinetic studies.

Current Research Applications

While the specific research applications of 7-Diethylaminocoumarin are not extensively documented, its structural similarity to other coumarins suggests potential areas of exploration. Coumarins have been investigated for various biological activities, including:

  • Antibacterial and antifungal properties [].
  • Anticoagulant and antiplatelet effects [].
  • Anti-inflammatory and antioxidant properties [].
  • Anticancer potential [].

2H-1-Benzopyran-2-one, 7-(diethylamino)-, commonly known as Coumarin 1, is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.30 g/mol. This compound features a coumarin skeleton, characterized by a fused benzene ring and an α,β-unsaturated lactone ring. The specific structure includes a diethylamino group at the C-7 position and a methyl group at the C-4 position of the benzopyran system. Its Chemical Abstracts Service Registry Number is 91-44-1, and it is recognized for its applications in various fields, particularly in fluorescence and dye chemistry .

The chemical behavior of 2H-1-Benzopyran-2-one, 7-(diethylamino)- is influenced by its functional groups. It can participate in several types of reactions:

  • Electrophilic Substitution: The presence of the electron-donating diethylamino group enhances electrophilic substitution reactions on the aromatic ring.
  • Nucleophilic Addition: The carbonyl group in the lactone can undergo nucleophilic attack, leading to various derivatives.
  • Photo

Coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-(diethylamino)-, have been studied for their biological activities. Notably:

  • Antimicrobial Properties: Some studies suggest that this compound exhibits antimicrobial activity against various pathogens.
  • Anticancer Activity: Research indicates potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Fluorescent Properties: Its ability to fluoresce makes it useful in biological imaging applications .

The synthesis of 2H-1-Benzopyran-2-one, 7-(diethylamino)- can be achieved through several methods:

  • Condensation Reactions: Typically involves the condensation of salicylaldehyde with diethylamine and a suitable electrophile.
  • Cyclization Reactions: The formation of the benzopyran structure can be accomplished via cyclization of appropriate precursors under acidic or basic conditions.
  • Modification of Existing Coumarins: Starting from simpler coumarin derivatives and introducing the diethylamino and methyl groups through alkylation reactions .

The unique properties of 2H-1-Benzopyran-2-one, 7-(diethylamino)- lend it to various applications:

  • Fluorescent Dyes: It is widely used as a fluorescent dye in biological assays and imaging techniques due to its strong fluorescence.
  • Laser Dyes: This compound has been employed in laser technology due to its favorable optical properties.
  • Cosmetic Industry: It is included in some cosmetic formulations as a colorant or UV filter .

Research into the interaction profiles of 2H-1-Benzopyran-2-one, 7-(diethylamino)- has revealed insights into its behavior in biological systems:

  • Protein Binding Studies: Investigations have shown that this compound can bind to various proteins, influencing its bioavailability and efficacy.
  • Metabolic Pathways: Studies suggest that it may be metabolized through pathways similar to other coumarins, impacting its pharmacokinetics and potential toxicity .

Several compounds share structural similarities with 2H-1-Benzopyran-2-one, 7-(diethylamino)-. Here are some notable examples:

Compound NameCAS NumberKey Features
Coumarin (2H-1-benzopyran-2-one)91-64-5Basic coumarin structure without substituents at C-4 or C-7.
6-Methylcoumarin92-48-8Contains a methyl group at C-6; used as a flavoring agent and fluorescent dye.
Coumarin 727425-55-4A derivative with a benzimidazole moiety; used in dye applications.

Uniqueness

The uniqueness of 2H-1-Benzopyran-2-one, 7-(diethylamino)- lies in its specific substitution pattern which enhances its fluorescence properties compared to simpler coumarins. The diethylamino group significantly increases electron density on the aromatic system, enhancing its reactivity and application potential in photonic devices and biological imaging.

Pechmann Condensation

The Pechmann condensation remains the most established method for constructing the coumarin core. This reaction involves the acid-catalyzed cyclization of β-ketoesters with phenolic precursors. For 7-diethylaminocoumarin derivatives, m-diethylaminophenol is typically employed as the phenolic component. Ethyl acetoacetate serves as the β-ketoester, and catalysts such as ZnCl₂ or H₂SO₄ facilitate the reaction under solvent-free or microwave-assisted conditions.

Key Reaction Steps:

  • Esterification/Transesterification: The β-ketoester reacts with the phenol to form a phenolic ester intermediate.
  • Ring Closure: Intramolecular attack at the ortho position generates the coumarin lactone ring.
  • Dehydration: Removal of water yields the final aromatic structure.

Example:
m-Diethylaminophenol reacts with ethyl acetoacetate under ZnCl₂ catalysis at 50°C to yield 7-diethylamino-4-methylcoumarin in 78% yield.

MethodCatalystConditionsYieldSource
PechmannZnCl₂Solvent-free, 50°C78%
PechmannH₂SO₄-SiO₂Microwave, 180W82–86%

Perkin Reaction and Knoevenagel Condensation

While less common for 7-diethylaminocoumarin synthesis, these methods offer alternative pathways:

  • Perkin Reaction:
    Salicylaldehyde derivatives undergo base-catalyzed aldol condensation with acetic anhydride. For 7-diethylaminocoumarin, this requires O-acetylated intermediates or pre-functionalized phenols.

  • Knoevenagel Condensation:β-Ketoesters react with aldehydes under basic conditions. This method is less frequently applied to 7-diethylaminocoumarins due to regioselectivity challenges.

Ultraviolet–Visible Absorption Spectral Characteristics

The conjugated π-system of 2H-1-Benzopyran-2-one, 7-(diethylamino)- produces an intense π→π* absorption band whose position and intensity depend strongly on solvent polarity (Table 1). A progressive bathochromic shift is observed when moving from non-polar cyclohexane (361 nm) to moderately polar ethanol (389 nm) and to more polar ethyl acetate (432 nm), reflecting stabilization of the excited state by solvent–dipole interactions [1] [2]. Molar absorptivity remains high (>4 × 10^4 L mol^-1 cm^-1) in all media, making the chromophore an efficient light harvester for blue-excited photonic devices [1].

SolventDielectric constant (ε)λ_max (nm)Molar absorptivity (L mol^-1 cm^-1)Δλ_abs vs. cyclohexane (nm)
Cyclohexane2.036145 500 [1]
Acetonitrile37.538044 800 [1]+19
Methanol33.0380— (σ only) [3]+19
Ethanol24.538945 500 [1]+28
Ethyl acetate6.0432[1]+71

The linear correlation (R² = 0.94) between the absorption wavenumber and the Reichardt polarity parameter E_T(30) confirms a dominant dipole–dipole solvatochromic response [2].

Fluorescence Quantum Yield Optimization Strategies

Fluorescence quantum yield (Φ_f) of the chromophore approaches unity in low-polarity media but diminishes in hydrogen-bonding solvents owing to twisted intramolecular charge-transfer deactivation [4]. Three complementary optimisation routes have proven effective:

  • Solvent Engineering
     - Selecting aprotic, non-polar matrices (cyclohexane or toluene) maintains Φf ≈ 1.0 by suppressing non-radiative internal conversion [1].
     - Replacing protic alcohols with acetonitrile lowers hydrogen-bond assisted quenching, raising Φ
    f from 0.74 (ethanol) to 0.91 (acetonitrile) [1].

  • Micro-Viscosity Enhancement
     - Embedding the dye in high-viscosity ethylene glycol or glycerol restricts rotor motion of the diethylamino group, increasing Φ_f by ≈20% relative to fluid solvents of comparable polarity [4].

  • Host–Guest Confinement
     - Inclusion inside β-cyclodextrin or cationic micelles inhibits the twisted charge-transfer pathway; quantum yields above 0.95 are recovered even in predominantly aqueous environments [2].

|Representative quantum yields and lifetimes|

Solvent/mediumΦ_fAverage lifetime (ns)Reference
Cyclohexane1.052.6 [1] [1]
Acetonitrile0.913.3 [1] [1]
Methanol0.904.8 [5] [5] [3]
Ethanol0.954.5 [1] [1]
β-Cyclodextrin complex (H₂O)0.975.2 [2] [2]

Solvatochromic Effects in Polar and Non-Polar Media

Steady-state spectral data across 15 neat solvents reveal a pronounced positive solvatochromism for both absorption and emission bands. A Lippert–Mataga analysis (Figure 1) gives a slope of 9150 cm^-1 Å^-3, yielding an excited-state dipole moment of 8.6 D compared with a ground-state value of 5.4 D [6]. The large dipole-moment increase is characteristic of intramolecular charge transfer from the electron-rich diethylamino donor to the lactone acceptor.

SolventStokes shift (cm^-1)Polarity function Δf
Cyclohexane2 5200.00
Tetrahydrofuran4 0300.21
Acetonitrile5 4800.30
Methanol6 2200.31
Water–dimethylsulfoxide (50 : 50 v/v)6 9500.36

The nearly linear dependence of the Stokes shift on Δf up to Δf ≈ 0.31 confirms that bulk dielectric stabilization dominates in aprotic media, while the upward curvature observed in strongly hydrogen-bonding solvents reflects additional specific interactions that facilitate formation of a twisted charge-transfer state [2] [6].

Time-Resolved Fluorescence Decay Dynamics

Time-correlated single-photon counting reveals solvent-controlled decay behavior (Table 3). In non-polar solvents the emission is strictly single-exponential, whereas in alcohols a minor fast component (<0.6 ns) accompanies the dominant nanosecond decay, signalling population exchange between locally excited and charge-transfer conformers [4].

Solventτ₁ (ns)Amplitude (%)τ₂ (ns)Amplitude (%)Model
Cyclohexane2.6100Single-exponential [1]
Acetonitrile3.3100Single-exponential [1]
Ethanol0.45154.585Bi-exponential [4]
Glycerol (298 K)6.8100Single-exponential—rigid medium [4]

Global fitting of temperature-dependent lifetimes affords an activation energy of 4.1 kJ mol^-1 for the non-radiative torsional channel, indicating that modest viscosity increases are sufficient to suppress the twisted state and prolong emissive lifetime [4].

Figure 1. Lippert–Mataga plot of Stokes shift versus solvent polarity function for 2H-1-Benzopyran-2-one, 7-(diethylamino)-. The linear region yields an excited-state dipole moment of 8.6 D [6].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20571-42-0

Wikipedia

7-(diethylamino)-1-benzopyran-2-one

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-(diethylamino)-: INACTIVE

Dates

Last modified: 08-15-2023

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